molecular formula C18H16N2O2S B2390267 N-(4-methoxybenzyl)-3-phenylisothiazole-5-carboxamide CAS No. 1251672-61-3

N-(4-methoxybenzyl)-3-phenylisothiazole-5-carboxamide

Cat. No. B2390267
CAS RN: 1251672-61-3
M. Wt: 324.4
InChI Key: JYTXYAGEQQUXTM-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-phenylisothiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has shown promising results in various studies, making it a subject of interest for researchers worldwide.

Scientific Research Applications

Synthesis of Other Compounds

This compound can serve as a starting material for the synthesis of many other compounds such as azo dyes and dithiocarbamate . It can be used in the preparation of secondary amines .

Formation of Complexes with Metals

The compound can react with certain metal complexes to form new compounds. For example, it has been used in the reaction with ruthenium (II)-p-cymene complexes . The resulting cationic complexes were isolated as solid chloride and trifluoromethylsulfate (TfO) salts .

Anticancer Applications

The compound has shown potential in the field of cancer research. For instance, it has been used in the synthesis of thiosemicarbazone derivatives, which have demonstrated cytotoxicity against certain cancer cell lines . These complexes did not show greater potency than cisplatin, although they did have greater efficacy, especially for the complex derived from HL1 .

Antioxidant Properties

The compound has been used in the synthesis of phenethylamine-based urea derivatives, which have shown remarkable antioxidant properties . These compounds displayed remarkable activity compared to the standard antioxidants .

Biological Evaluations

The compound has been used in the synthesis of substituted phenethylamine-based urea as anticancer and antioxidant agents . These compounds have been evaluated for their cytotoxicity and toxicity profiles on HeLa (human cervical cancer), A549 (non-small cell lung carcinoma), and HDF (human dermal fibroblast) cell lines .

Organic Synthesis

The compound has been employed in organic synthesis of pharmaceutical intermediates, synthetic anti-adrenergic drugs esmolol, cosmetics ultraviolet absorption .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-phenyl-1,2-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-15-9-7-13(8-10-15)12-19-18(21)17-11-16(20-23-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTXYAGEQQUXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=NS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-phenylisothiazole-5-carboxamide

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